molecular formula C18H21ClF3N3O2 B2519255 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1351646-93-9

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No. B2519255
CAS RN: 1351646-93-9
M. Wt: 403.83
InChI Key: ZCPHLKLEVWGOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClF3N3O2 and its molecular weight is 403.83. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

This compound is part of research exploring heterocyclic analogues with significant biological activities. A noteworthy study by Ashton et al. (1984) synthesized a series of [alpha-(heterocyclyl)benzyl]piperazines, discovering that (R,S)-(3,5-dimethylisoxazol-4-yl)[4-(1-methylethyl)phenyl] (4-methylpiperazin-1-yl)methane dihydrochloride demonstrated potent activity in lowering serum lipid levels at a daily oral dose of 2 mg/kg, which was 100 times more potent than clofibrate, indicating its potential as a hypolipidemic agent (Ashton et al., 1984).

Antimicrobial and Antifungal Studies

Further research into the antimicrobial and antifungal properties of related compounds highlights the compound's potential in addressing infectious diseases. Nagaraj et al. (2018) synthesized novel triazole analogues showing significant inhibition against various human pathogenic bacteria, including Escherichia coli and Klebsiella pneumoniae (Nagaraj et al., 2018). Additionally, Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives with some compounds displaying good or moderate activities against test microorganisms, contributing to the pool of potential antimicrobial agents (Bektaş et al., 2007).

Chemical Analysis and Pharmacokinetic Studies

On the pharmacokinetic front, Noh et al. (2011) developed a quantification method for the determination of a novel T-type calcium channel blocker in rat plasma, showcasing the compound's potential in pain relief and analgesic applications. This methodological approach underlines the importance of analytical techniques in drug development and monitoring (Noh et al., 2011).

properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2.ClH/c1-12-15(13(2)26-22-12)11-23-7-9-24(10-8-23)17(25)14-5-3-4-6-16(14)18(19,20)21;/h3-6H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHLKLEVWGOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.